Ethyl 2-(hydroxymethyl)benzoate

Intramolecular catalysis Lactonization kinetics Neighboring-group participation

Ethyl 2-(hydroxymethyl)benzoate (CAS 41071-33-4) is a bifunctional benzoate ester bearing an ortho-hydroxymethyl substituent on the aromatic ring. With a molecular formula of C₁₀H₁₂O₃, a molecular weight of 180.20 g·mol⁻¹, a computed XLogP3-AA of 1.3, a density of 1.143 g·cm⁻³, and a boiling point of 315 °C at 760 mmHg , this compound is structurally distinguished from simpler benzoate esters by the presence of a primary alcohol tethered to the ortho position.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 41071-33-4
Cat. No. B3136147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(hydroxymethyl)benzoate
CAS41071-33-4
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1CO
InChIInChI=1S/C10H12O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3
InChIKeyDVKIVRJOAHTRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(hydroxymethyl)benzoate (CAS 41071-33-4): Ortho-Hydroxymethyl Benzoate Ester for Intramolecular Cyclization and Controlled-Release Procurement


Ethyl 2-(hydroxymethyl)benzoate (CAS 41071-33-4) is a bifunctional benzoate ester bearing an ortho-hydroxymethyl substituent on the aromatic ring. With a molecular formula of C₁₀H₁₂O₃, a molecular weight of 180.20 g·mol⁻¹, a computed XLogP3-AA of 1.3, a density of 1.143 g·cm⁻³, and a boiling point of 315 °C at 760 mmHg [1][2], this compound is structurally distinguished from simpler benzoate esters by the presence of a primary alcohol tethered to the ortho position. This regiochemistry is functionally consequential: the proximity of the hydroxymethyl nucleophile to the ester carbonyl enables spontaneous intramolecular transesterification to phthalide, a reaction that is kinetically inaccessible to meta- and para-substituted isomers and to unsubstituted ethyl benzoate [3][4]. The compound is commercially supplied as a versatile small-molecule scaffold, typically at ≥95% purity .

Why Ethyl 2-(hydroxymethyl)benzoate Cannot Be Swapped with Unsubstituted Ethyl Benzoate or Positional Isomers in Lactonization-Dependent Applications


The ortho-hydroxymethyl group of ethyl 2-(hydroxymethyl)benzoate is not merely a peripheral substituent; it is a mechanistically decisive functional handle that imparts intramolecular reactivity absent in ethyl benzoate, ethyl salicylate (ethyl 2-hydroxybenzoate), and the meta- and para-hydroxymethyl isomers [1][2]. In aqueous solution, the ortho-CH₂OH group acts as an intramolecular nucleophile, attacking the ester carbonyl to effect cyclization to phthalide with a second-order rate constant (kOH) approximately 10⁵-fold greater than the intermolecular hydrolysis of unsubstituted ethyl benzoate [1]. Meta- and para-hydroxymethyl isomers cannot achieve the requisite proximity for intramolecular attack and therefore behave as simple benzoate esters with no cyclization pathway. Similarly, ethyl salicylate, which bears a phenolic –OH rather than a –CH₂OH at the ortho position, cannot undergo the same transesterification-driven lactonization [3]. Consequently, substituting any of these analogs for ethyl 2-(hydroxymethyl)benzoate in applications that exploit neighboring-group-assisted cyclization—such as controlled fragrance release, prodrug activation, or mechanistic enzymology models—results in a complete loss of the intramolecular reaction pathway and its associated kinetic advantage [1][2].

Quantitative Differentiation Evidence for Ethyl 2-(hydroxymethyl)benzoate: Kinetic, Physicochemical, and Positional Selectivity Data


Hydroxide-Catalyzed Cyclization Rate Exceeds Ethyl Benzoate Hydrolysis by ~3.3 × 10⁵-Fold

Ethyl 2-(hydroxymethyl)benzoate undergoes hydroxide-ion-catalyzed intramolecular cyclization to phthalide with a second-order rate constant kOH of approximately 10⁴ M⁻¹·s⁻¹ in water at 30 °C. By contrast, unsubstituted ethyl benzoate undergoes intermolecular alkaline hydrolysis with kOH = 3.0 × 10⁻² M⁻¹·s⁻¹ under comparable conditions (25 °C, H₂O). This represents an ~3.3 × 10⁵-fold rate enhancement conferred exclusively by the ortho-hydroxymethyl group [1][2].

Intramolecular catalysis Lactonization kinetics Neighboring-group participation

Alkaline Hydrolysis Rate Positioned Between 2-Carbamoylbenzoates and 2-Acylbenzoates in Controlled-Release Systems

In a systematic comparison of ortho-substituted benzoate ester hydrolysis rates by de Saint Laumer et al. (2003), 2-(hydroxymethyl)benzoate esters displayed alkaline hydrolysis rate constants intermediate between the faster 2-[(ethylamino)carbonyl]benzoates and the slower 2-formyl and 2-acetyl analogues. For the same leaving alcohol, 2-carbamoylbenzoates cyclized faster than 2-(hydroxymethyl)benzoates, which in turn cyclized much faster than 2-acylbenzoates [1]. This positions ethyl 2-(hydroxymethyl)benzoate as a moderate-rate precursor in the controlled-release design space.

Controlled release Fragrance delivery Alkaline hydrolysis kinetics

Tetrahedral Intermediate Half-Life of ~0.1 s at pH 3.5 Defines Minimum Lactonization Timescale

McClelland and Alibhai (1981) determined rate constants for the breakdown of the tetrahedral intermediate formed during lactonization of ethyl 2-(hydroxymethyl)benzoate to phthalide. The breakdown is hydroxide-ion-catalyzed and occurs at the diffusion limit. At the pH where H⁺ and OH⁻ catalysis cross over (pH 3.5), the breakdown rate reaches a minimum, corresponding to a tetrahedral intermediate half-life of approximately 0.1 s [1][2]. This is a mechanistically informative parameter not measurable for simple benzoate esters, which do not form isolable tetrahedral intermediates under comparable conditions.

Tetrahedral intermediate Lactonization mechanism Stereoelectronic effects

Physicochemical Differentiation from Ethyl Salicylate: Higher Boiling Point (315 °C vs. 232 °C) and Lower logP (1.36 vs. 2.95)

Ethyl 2-(hydroxymethyl)benzoate and ethyl salicylate (ethyl 2-hydroxybenzoate) share the same molecular formula (C₁₀H₁₂O₃ for the former, C₉H₁₀O₃ for the latter) but differ fundamentally in physicochemical properties. Ethyl 2-(hydroxymethyl)benzoate exhibits a significantly higher boiling point (315 °C at 760 mmHg) compared to ethyl salicylate (232 °C), reflecting stronger intermolecular hydrogen bonding from the primary alcohol [1][2]. Its computed logP of 1.36 is substantially lower than that of ethyl salicylate (logP = 2.95) [1], indicating greater aqueous solubility and reduced membrane permeability, attributes that influence solvent selection for reactions and partitioning behavior in biphasic systems.

Physicochemical properties Thermal stability Lipophilicity comparison

Positional Selectivity: ortho-Hydroxymethyl Enables Intramolecular Cyclization Absent in Meta and Para Isomers

The ortho regiochemistry of the hydroxymethyl group in ethyl 2-(hydroxymethyl)benzoate is a prerequisite for intramolecular cyclization to phthalide. Ethyl 3-(hydroxymethyl)benzoate and ethyl 4-(hydroxymethyl)benzoate, while sharing the same molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol), place the –CH₂OH group at distances that preclude nucleophilic attack on the ester carbonyl [1]. The ortho isomer alone meets the geometric requirement for neighboring-group participation: the distance between the hydroxymethyl oxygen nucleophile and the ester carbonyl carbon is ≤2.8 Å in the reactive conformation, with an energetic cost of ≤3 kcal·mol⁻¹ above the energy minimum [2]. Meta and para isomers cannot achieve this geometry and behave as simple benzoate esters with no lactonization pathway.

Regiochemistry Intramolecular cyclization Positional isomer comparison

Procurement-Driven Application Scenarios for Ethyl 2-(hydroxymethyl)benzoate Based on Verified Differentiation Evidence


Controlled Release of Primary Fragrance Alcohols via Neighboring-Group-Assisted Cyclization

Ethyl 2-(hydroxymethyl)benzoate esters function as chemical delivery systems for fragrance alcohols, releasing the alcohol via intramolecular cyclization to phthalide under mildly alkaline conditions. The 2-(hydroxymethyl)benzoate scaffold occupies an intermediate kinetic regime: faster than 2-acylbenzoates but slower than 2-carbamoylbenzoates, enabling tunable release profiles [1]. For primary allylic alcohols such as geraniol, release is 2–4 times faster than for saturated analogues like citronellol, providing a structure-based selectivity handle for fragrance formulation [1]. The quantitative rate data from de Saint Laumer et al. (2003) allow prediction of release half-lives across several orders of magnitude, supporting rational precursor selection for consumer product applications (e.g., laundry, personal care) where sustained fragrance delivery is desired [1].

Mechanistic Model Substrate for α-Chymotrypsin and Esterase Catalysis Studies

The intramolecular cyclization of ethyl 2-(hydroxymethyl)benzoate to phthalide has been explicitly validated as a mechanistic model for the acylation step of α-chymotrypsin with ester substrates [2]. The Brønsted coefficient β = 0.87 for general base catalysis indicates significant proton transfer in the transition state, closely mimicking enzymatic catalysis [2]. The tetrahedral intermediate, with a half-life of ~0.1 s at pH 3.5 [3], provides a kinetically accessible model for studying intermediate partitioning and stereoelectronic effects in acyl transfer reactions—measurements that are impractical with natural enzyme-substrate systems. This positions the compound as a procurement priority for laboratories investigating serine protease mechanisms or developing bioinspired catalytic systems.

Synthetic Intermediate for Phthalide and Isobenzofuranone Derivatives

Ethyl 2-(hydroxymethyl)benzoate serves as a direct precursor to phthalide via spontaneous or base-catalyzed lactonization with ethanol as the sole byproduct [4]. The reaction is essentially quantitative under alkaline conditions, with the hydroxide-catalyzed rate reaching the diffusion limit [3]. This contrasts with alternative phthalide syntheses (e.g., bromination/hydrolysis of o-toluic acid) that require harsher conditions and generate stoichiometric waste. The compound's boiling point of 315 °C [5] permits thermal activation without solvent loss, while its logP of ~1.36 favors aqueous reaction media, offering a greener synthetic route to phthalide-based building blocks used in pharmaceutical and agrochemical research.

Quote Request

Request a Quote for Ethyl 2-(hydroxymethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.